2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione
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Overview
Description
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindole-1,3-dione structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione typically involves the reaction of 4-(4-fluorophenyl)piperazine with isoindole-1,3-dione. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and isoindole-1,3-dione under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as silica-supported reagents, can further enhance the efficiency of the synthesis . The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various downstream effects, including modulation of cellular signaling pathways and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine structure, known for its inhibitory effects on nucleoside transporters.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural features, used in the study of antibacterial activity.
Uniqueness
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione stands out due to its unique combination of a fluorophenyl group and an isoindole-1,3-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73462-23-4 |
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Molecular Formula |
C19H18FN3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-18(24)16-3-1-2-4-17(16)19(23)25/h1-8H,9-13H2 |
InChI Key |
ZEDGXXKAZUNGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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